S-(+)-Deprenyl-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(+)-Deprenyl-d3 Hydrochloride: is a deuterated form of S-(+)-Deprenyl, also known as Selegiline. It is a selective monoamine oxidase B (MAO-B) inhibitor used primarily in the treatment of Parkinson’s disease and major depressive disorder. The deuterated form, S-(+)-Deprenyl-d3, is labeled with deuterium, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Deprenyl-d3 Hydrochloride typically involves the incorporation of deuterium into the molecular structure of S-(+)-Deprenyl. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: S-(+)-Deprenyl-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-desmethylselegiline, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: S-(+)-Deprenyl-d3 Hydrochloride is used in chemical research to study the metabolic pathways and stability of deuterated compounds. It serves as a reference standard in analytical chemistry for the quantification of S-(+)-Deprenyl and its metabolites.
Biology: In biological research, this compound is used to investigate the effects of deuterium labeling on the pharmacokinetics and pharmacodynamics of MAO-B inhibitors. It helps in understanding the biological activity and interaction of deuterated drugs with biological systems.
Medicine: The compound is utilized in medical research to explore its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. It is also studied for its neuroprotective properties and its role in modulating neurotransmitter levels.
Industry: In the pharmaceutical industry, this compound is used in the development of new MAO-B inhibitors and as a tool for drug metabolism studies. It aids in the design of more effective and safer therapeutic agents.
Mechanism of Action
S-(+)-Deprenyl-d3 Hydrochloride exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of dopamine and other monoamines in the brain, which helps alleviate the symptoms of Parkinson’s disease and depression. The molecular targets include MAO-B enzymes, and the pathways involved are related to the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Comparison with Similar Compounds
R-(-)-Deprenyl: The enantiomer of S-(+)-Deprenyl with similar MAO-B inhibitory properties.
Selegiline: The non-deuterated form of S-(+)-Deprenyl.
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Uniqueness: S-(+)-Deprenyl-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in metabolic stability and pharmacokinetic studies. The presence of deuterium can slow down the metabolic degradation of the compound, leading to prolonged therapeutic effects and reduced side effects compared to its non-deuterated counterparts.
Properties
IUPAC Name |
(2S)-1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1/i3D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYETZZCWLLUHIJ-GYLNYKGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC#C)[C@@H](C)CC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.